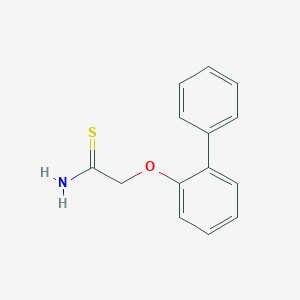

2-(2-Phenylphenoxy)ethanethioamide

Description

Contextualization of Thioamides as Sulfur Analogs in Organic Synthesis

Thioamides are structural analogs of amides where the carbonyl oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical properties to the thioamide functional group compared to its amide counterpart. The carbon-sulfur double bond (C=S) in thioamides is longer and weaker than the carbon-oxygen double bond (C=O) in amides, making the sulfur atom more polarizable and the carbon atom more electrophilic. tandfonline.com Thioamides are also stronger hydrogen bond donors but weaker acceptors than amides. nih.gov These differences in electronic and steric properties make thioamides valuable intermediates in organic synthesis, particularly in the construction of sulfur-containing heterocycles. acs.org They can undergo a variety of chemical transformations, including reactions with organometallic reagents, and serve as precursors to other functional groups. oup.com

Structural Features and Significance of the 2-(2-Phenylphenoxy)ethanethioamide Scaffold

The chemical structure of this compound incorporates several key features. The core of the molecule is the ethanethioamide group (-CH2C(=S)NH2). This is attached to a 2-phenylphenoxy moiety via an ether linkage. The 2-phenylphenoxy group consists of a phenyl ring substituted with a phenoxy group at the ortho position. This biphenyl (B1667301) ether-like framework introduces significant steric bulk and a degree of conformational rigidity to the molecule. The presence of aromatic rings and the thioamide group suggests potential for various intermolecular interactions, including π-stacking and hydrogen bonding.

While specific research on the significance of the this compound scaffold is not extensively documented in publicly available literature, the constituent parts suggest areas of potential interest. The biphenyl ether motif is found in a number of compounds with applications in materials science and as ligands in catalysis. The thioamide functionality is a known pharmacophore and a key structural element in several medicinally important molecules. tandfonline.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NOS |

| Molecular Weight | 243.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 927994-99-8 |

Note: The data in this table is based on the chemical structure and has been compiled from publicly available chemical databases.

Overview of Current Research Landscape in Thioamide and Aryloxyethanethioamide Chemistry

The field of thioamide chemistry is an active area of research. chemrxiv.org Recent studies have focused on the development of novel and more efficient methods for their synthesis, often aiming for greener and more atom-economical processes. mdpi.com The use of various sulfur transfer reagents, including Lawesson's reagent and elemental sulfur, remains a cornerstone of thioamide synthesis, with ongoing efforts to improve reaction conditions and work-up procedures. mdpi.comrsc.orgbeilstein-journals.org

Thioamides are recognized as important bioisosteres of amides in drug discovery. tandfonline.com The replacement of an amide with a thioamide can lead to compounds with enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles. nih.gov This has led to the incorporation of the thioamide moiety into a wide range of therapeutic candidates, including antimicrobial, antiviral, and anticancer agents. tandfonline.com

Research specifically on aryloxyethanethioamides is less extensive but falls within the broader interest in thioamide derivatives. The synthesis of related phenoxyacetamide derivatives has been reported in the context of developing compounds with potential pharmacological activities. nih.gov These studies provide a foundation for the synthesis and exploration of the chemical and biological properties of aryloxyethanethioamides like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPRHYXSMNBRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. deanfrancispress.comethz.ch This process is achieved by "disconnecting" bonds in the target molecule, which correspond to reliable forward-direction chemical reactions. sathyabama.ac.in

For the target molecule (TM) This compound , two primary disconnections are logical. The first key disconnection is at the carbon-sulfur double bond and the adjacent carbon-nitrogen bond of the thioamide group. This leads to the precursor 2-(2-phenylphenoxy)acetamide . This transformation in the forward sense involves a thionation reaction.

A second strategic disconnection breaks the ether linkage (C-O bond) of the 2-phenylphenoxy moiety. This disconnection points to 2-phenylphenol and a two-carbon unit, such as 2-haloethanethioamide , as key synthons. In the forward synthesis, this corresponds to an etherification reaction. These disconnections provide a convergent and logical pathway to the target molecule.

Precursor Synthesis Strategies for the 2-Phenylphenoxy Moiety

The 2-phenylphenoxy group is a crucial structural element of the target molecule. Its synthesis is typically achieved through the etherification of 2-phenylphenol. sigmaaldrich.comscientificlabs.co.uk

Etherification Routes for Substituted Biphenyls

The formation of the aryl ether bond is a cornerstone of this synthetic strategy. The Williamson ether synthesis and its modern variants are commonly employed. organic-chemistry.org This involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the precursor to our target molecule, 2-phenylphenol would be deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then attacks an electrophilic two-carbon synthon, such as 2-bromoacetamide (B1266107) or a related equivalent, to form 2-(2-phenylphenoxy)acetamide.

Optimization of Aryl Ether Bond Formation

The efficiency of the aryl ether bond formation can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.

Table 1: Optimization of Williamson Ether Synthesis Conditions

| Parameter | Options | Rationale and Research Findings |

| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | Stronger bases like NaH can lead to higher yields but require anhydrous conditions. Cs₂CO₃ is often effective in promoting O-alkylation. researchgate.net |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents like DMF and DMSO are effective at solvating the phenoxide ion, thereby increasing the reaction rate. |

| Temperature | 60–100 °C | Moderate temperatures are typically sufficient to drive the reaction to completion while minimizing side reactions. |

| Leaving Group | Br, I, OTs | Iodides are generally more reactive than bromides, which are in turn more reactive than tosylates, leading to faster reaction times. |

Thioamidation Reactions for the Ethanethioamide Functional Group

The final key transformation is the conversion of a suitable precursor into the ethanethioamide functionality. This can be accomplished through several reliable methods.

Thionation of Corresponding Amides: Reagent and Condition Optimization

The most direct route to a thioamide is often the thionation of the corresponding amide. This involves reacting 2-(2-phenylphenoxy)acetamide with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this transformation.

Table 2: Comparison of Thionating Reagents

| Reagent | Structure | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] | Toluene or xylene, reflux | Generally higher yields and cleaner reactions for a wide range of amides. | Can be expensive and requires anhydrous conditions. |

| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | Pyridine (B92270) or dioxane, reflux | Cost-effective. | Often requires harsher conditions and can lead to more side products. |

Optimization of the reaction involves selecting the appropriate solvent and temperature to ensure complete conversion while minimizing degradation of the starting material or product.

Three-Component Coupling Reactions for Thioamide Formation

Modern synthetic chemistry has seen the development of multi-component reactions that allow for the construction of complex molecules in a single step, often with high atom economy. nih.gov Several three-component reactions are known for the synthesis of thioamides. rsc.orgresearchgate.netorganic-chemistry.org

Table 3: Illustrative Three-Component Thioamide Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Alkynyl bromide | Amine | Na₂S·9H₂O | One-pot | Thioamide | rsc.org |

| Alkyne | Aliphatic amine | Elemental Sulfur | - | Thioamide | nih.gov |

| Chlorohydrocarbon | Amide | Elemental Sulfur | NaOH | Thioamide | researchgate.net |

Conversion of Nitriles to Thioamides

A primary and effective route to primary thioamides such as this compound involves the direct thionation of the corresponding nitrile precursor, 2-(2-phenylphenoxy)acetonitrile (B26393). This transformation adds a sulfur source across the carbon-nitrogen triple bond.

A variety of reagents and methods have been developed for this conversion. One prominent method involves the use of Lawesson's reagent (LR), often in conjunction with a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂). The addition of the Lewis acid has been shown to significantly enhance the rate and yield of the thiolysis of nitriles, allowing the reaction to proceed efficiently even at room temperature for many substrates. organic-chemistry.org This enhanced reactivity also allows for chemoselective thionation of a nitrile group in the presence of other carbonyl functionalities, such as amides or ketones, a significant advantage in the synthesis of complex molecules. organic-chemistry.org

Other established sulfur-donating agents include phosphorus pentasulfide (P₄S₁₀) and thioacetic acid . The reaction with P₄S₁₀ is a straightforward and high-yielding method for converting both aromatic and aliphatic nitriles into their corresponding thioamides. rsc.org Alternatively, the reaction of nitriles with thioacetic acid in the presence of calcium hydride provides another efficient pathway to the desired thioamide products. rsc.org

Table 1: Comparison of Reagents for Nitrile to Thioamide Conversion

| Reagent System | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Lawesson's Reagent / BF₃·OEt₂ | Toluene-Et₂O, Room Temp | High yields, mild conditions, chemoselective | Stoichiometric phosphorus byproducts can complicate purification | organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Reflux | High yields, simple procedure | High temperatures, pyridine as solvent, phosphorus byproducts | rsc.org |

| Thioacetic Acid / CaH₂ | Toluene, Reflux | Good to excellent yields | Requires handling of thioacetic acid | rsc.org |

| Sodium Hydrosulfide (NaHS) | Aqueous Butanol, 80°C | Uses an inorganic sulfur source | Requires heating | acs.org |

Transition Metal-Catalyzed Approaches (e.g., Nickel-Catalyzed)

While direct nickel-catalyzed thionation of nitriles is not a widely established method, nickel catalysis plays a crucial role in the advanced synthesis of the necessary precursors for this compound. The formation of the 2-phenylphenoxy diaryl ether core is a key synthetic challenge that can be efficiently addressed using modern cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions offer a powerful and cost-effective alternative to palladium-based systems for forming carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. For instance, the synthesis of the 2-(2-phenylphenoxy)acetonitrile precursor could be envisioned via a nickel-catalyzed coupling of a 2-halophenol derivative with a phenylboronic acid, or vice-versa. Recent advancements have demonstrated the efficacy of nickel catalysts in coupling reactions involving challenging substrates like aryl fluorides and chlorides. rsc.orgnih.gov

Key features of nickel-catalyzed methods include:

High Reactivity: Nickel catalysts can activate resilient C-F and C-Cl bonds, which are often unreactive under palladium catalysis. rsc.orgnih.gov

Mild Conditions: Many modern nickel-catalyzed systems operate at or near room temperature. rsc.org

Ligand Diversity: The reaction outcome is highly dependent on the choice of ligand, with N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) being common. rsc.orgresearchgate.net

A photochemically-mediated dual catalytic system, employing both a nickel complex and a photoexcitable iridium complex, represents the cutting edge of this technology, enabling N-arylation reactions at room temperature under visible light. nih.gov Such advanced catalytic systems are instrumental in constructing the complex biaryl ether backbone of the target molecule efficiently.

Green Chemistry and Sustainable Synthetic Pathways (e.g., Deep Eutectic Solvents)

In alignment with the principles of green chemistry, the development of sustainable synthetic routes is a major focus of modern organic synthesis. Deep Eutectic Solvents (DESs) have emerged as environmentally benign reaction media that can also function as catalysts. acs.org

A highly efficient and green protocol for synthesizing thioamides utilizes a DES composed of choline (B1196258) chloride and urea (B33335) (in a 1:2 molar ratio). acs.org This methodology involves the one-pot reaction of an aldehyde or ketone, a secondary amine, and elemental sulfur, following a Willgerodt–Kindler type reaction pathway. acs.org The synthesis of this compound could be adapted to this approach.

The advantages of using a choline chloride-urea DES are numerous:

Environmental Benignity: The solvent is biodegradable, non-toxic, and composed of readily available, inexpensive components. acs.org

Dual Role: The DES acts as both the reaction medium and a catalyst, eliminating the need for additional, often toxic, catalysts or organic solvents. acs.org

Energy Efficiency: Reactions proceed under mild conditions, typically between 45-60°C, with high yields (often 76-93%) achieved within a few hours. acs.org

Recyclability: The DES can be recovered and reused for several cycles without a significant loss of activity, which drastically reduces waste.

Table 2: Green Chemistry Advantages of Thioamide Synthesis in Deep Eutectic Solvents (DES)

| Green Chemistry Principle | Application in DES-Mediated Synthesis | Citations |

|---|---|---|

| Waste Prevention | DES is recyclable, reducing solvent and catalyst waste. | |

| Atom Economy | Multicomponent reaction incorporates most atoms from reactants into the final product. | acs.org |

| Safer Solvents & Auxiliaries | Replaces volatile, toxic organic solvents with a biodegradable DES. | acs.org |

| Design for Energy Efficiency | Reactions are conducted at mild temperatures (45-60°C), lowering energy consumption. | acs.org |

| Catalysis | The DES itself is catalytic, avoiding the need for potentially toxic metal catalysts. |

Purification and Isolation Techniques for Complex Thioamide Structures

The purification of thioamides, particularly those synthesized using phosphorus-based thionating agents like Lawesson's reagent, can be challenging due to the formation of stoichiometric byproducts. Effective purification is critical to obtaining the final compound with high purity.

Several techniques are employed for the isolation of complex thioamides:

Recrystallization: This is a fundamental technique for purifying solid compounds. For thioamides, solvents like ethanol (B145695) or mixtures such as toluene and heptane (B126788) are often effective.

Column Chromatography: Silica gel column chromatography is a standard method for separating the desired thioamide from starting materials and byproducts. However, phosphorus-containing impurities from reagents like LR can sometimes co-elute with the product, making separation difficult.

Chromatography-Free Workup: To circumvent the issues with chromatography, specialized workup procedures have been developed. One successful strategy involves quenching the reaction with ethanol or ethylene (B1197577) glycol. In the case of ethylene glycol, phosphorus byproducts are rendered soluble in the glycol layer, which can be separated from the toluene layer containing the product. The thioamide can then be isolated by crystallization after treatment with activated carbon to remove colored impurities.

Acid-Base Extraction: In some cases, purification can be achieved by dissolving the crude product in an aqueous base (like KOH) and reprecipitating the thioamide by adding an acid, which helps to remove non-acidic or non-basic impurities.

The choice of purification method depends heavily on the synthetic route used and the nature of the impurities present. For syntheses employing cleaner reagents or green methodologies like DES, purification is often significantly simpler, sometimes requiring only filtration.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , no publicly available Fourier-Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or advanced Nuclear Magnetic Resonance (e.g., 2D NMR, NOESY) data could be located in scientific literature, databases, or other accessible resources.

The generation of the requested article, which is strictly focused on the advanced spectroscopic characterization and structural elucidation of this specific compound, is contingent upon the availability of such detailed research findings. The provided outline necessitates an in-depth analysis of characteristic absorptions, vibrational modes, chemical shifts, coupling constants, and conformational assignments, all of which are derived from experimental spectroscopic measurements.

Without access to the primary spectroscopic data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the specified structure and content requirements. The creation of data tables and a thorough discussion of research findings as mandated by the instructions cannot be fulfilled.

Further research or the original publication detailing the synthesis and characterization of this compound would be required to obtain the necessary information to complete this request.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Phenylphenoxy Ethanethioamide

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 2-(2-Phenylphenoxy)ethanethioamide, an exact mass would be calculated and then compared to the experimentally determined value. A low mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition.

Hypothetical HRMS Data Table:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NOS |

| Calculated Exact Mass | Value not available |

| Measured Exact Mass | Value not available |

| Mass Error (ppm) | Value not available |

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). This provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the weaker bonds, such as the ether linkage or the thioamide group.

Hypothetical Major Fragmentation Pathways:

Cleavage of the C-O bond: This would result in ions corresponding to the phenylphenoxy group and the ethanethioamide moiety.

Cleavage of the C-S bond: This could lead to the loss of the sulfur atom or the thioamide group.

Fragmentation of the thioamide group: This could involve the loss of NH₂ or CS.

Hypothetical Tandem MS Data Table:

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Postulated Fragment Structure |

| Value not available | Value not available | Value not available | Structure not available |

| Value not available | Value not available | Value not available | Structure not available |

| Value not available | Value not available | Value not available | Structure not available |

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction: Determination of Bond Lengths, Bond Angles, and Torsion Angles

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate a model of the atomic arrangement.

Hypothetical Bond Length and Angle Data Table:

| Bond | Length (Å) | Angle | Degree (°) |

| C=S | Value not available | O-C-C | Value not available |

| C-N | Value not available | C-C-S | Value not available |

| C-O | Value not available | C-S-H | Value not available |

| Phenyl C-C | Value not available | C-N-H | Value not available |

Supramolecular Interactions and Crystal Packing Motifs

The crystal structure would also reveal how the molecules of this compound are arranged in the solid state. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the N-H of the thioamide and the oxygen or sulfur of a neighboring molecule) and π-π stacking interactions between the phenyl rings. These interactions determine the crystal packing motif.

Hypothetical Supramolecular Interactions Data Table:

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | e.g., N-H···O | Value not available | Value not available |

| π-π Stacking | e.g., Phenyl Ring Centroid - Phenyl Ring Centroid | Value not available | Not applicable |

No specific computational chemistry studies focusing on "this compound" were found in the search results. The results primarily consist of supplier information, general articles on computational chemistry methods (DFT, ab initio, NMR prediction, etc.), and studies on other related but distinct molecules. Therefore, it is not possible to provide a detailed, scientifically accurate article based on the provided outline for this specific compound.

To fulfill the user's request, it would be necessary to perform original computational chemistry research on "this compound," which is beyond the current capabilities. The existing search results can provide a general background on the requested computational methods but cannot offer specific data or analysis for the target molecule.

Computational Chemistry and Theoretical Investigations of 2 2 Phenylphenoxy Ethanethioamide

Simulation of Spectroscopic Properties

Theoretical Vibrational Spectra

The theoretical vibrational spectrum of 2-(2-Phenylphenoxy)ethanethioamide can be calculated using methods like Density Functional Theory (DFT), which has proven effective in predicting the vibrational frequencies of organic molecules. orientjchem.org These calculations help in the assignment of experimentally observed infrared (IR) and Raman spectra by correlating calculated vibrational modes with specific spectral bands.

The vibrational modes of this compound are numerous and can be broadly categorized into several groups:

Phenyl Ring Vibrations: The two phenyl rings in the phenylphenoxy moiety give rise to a series of characteristic stretching and bending vibrations. These include C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, and C-C stretching vibrations within the aromatic rings, which appear in the 1600-1400 cm⁻¹ range. pulsus.com

Ether Linkage Vibrations: The C-O-C ether linkage is expected to exhibit asymmetric and symmetric stretching vibrations.

Ethanethioamide Group Vibrations: The ethanethioamide group (-CH₂C(=S)NH₂) is of particular interest. Key vibrations include the C=S stretching, N-H stretching, and various bending modes. The C=S stretching vibration is a key marker for the thioamide group and is typically found in a lower frequency region compared to its C=O counterpart in amides.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Phenyl Rings | C-H Stretching | 3100 - 3000 |

| C=C Stretching | 1600 - 1450 | |

| Ether Linkage | C-O-C Asymmetric Stretching | 1270 - 1200 |

| C-O-C Symmetric Stretching | 1050 - 1000 | |

| Ethanethioamide | N-H Asymmetric Stretching | ~3400 |

| N-H Symmetric Stretching | ~3200 | |

| C=S Stretching | 1200 - 1000 | |

| CH₂ Bending | 1450 - 1400 |

Note: These are predicted frequency ranges based on computational studies of related molecules. Actual experimental values may vary.

Computational methods, such as B3LYP in combination with appropriate basis sets, can provide more precise predictions of these vibrational frequencies. orientjchem.orgnih.gov The analysis of these theoretical spectra can also offer insights into the conformational preferences of the molecule, as different conformers will exhibit distinct vibrational signatures. nih.gov

Electronic Effects and Aromaticity Studies of the Phenylphenoxy System

The phenylphenoxy system in this compound is a key determinant of the molecule's electronic properties. The two aromatic rings, linked by an ether oxygen atom, create a unique electronic environment that influences the molecule's reactivity and spectroscopic characteristics.

Aromaticity: Both phenyl rings in the 2-phenylphenoxy group are inherently aromatic, possessing a cyclic, planar structure with 6 π-electrons that satisfy Hückel's rule. numberanalytics.com This aromaticity confers significant thermodynamic stability to the molecule. khanacademy.orgpressbooks.pub Computational studies can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the electron distribution and delocalization within the phenylphenoxy system. This information is crucial for understanding the molecule's reactivity towards electrophilic or nucleophilic attack. researchgate.net The electronic communication between the two phenyl rings through the ether linkage can also be investigated computationally.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Computational modeling is a valuable tool for exploring the potential chemical reactions of this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the thermodynamics (e.g., reaction enthalpies and free energies) and kinetics (e.g., activation energies) of various transformations. nih.govfrontiersin.org

Potential Reaction Pathways:

Hydrolysis of the Thioamide: One of the key reactions of thioamides is their hydrolysis to the corresponding amides or carboxylic acids. Computational modeling can elucidate the mechanism of this reaction, whether it proceeds through an acid- or base-catalyzed pathway, and can predict the corresponding energy barriers.

Reactions at the Sulfur Atom: The sulfur atom of the thioamide group is a soft nucleophile and can participate in various reactions, such as alkylation or oxidation. Theoretical calculations can help to predict the feasibility of these reactions and the nature of the resulting products.

Modification of the Phenylphenoxy Moiety: The aromatic rings of the phenylphenoxy group can undergo electrophilic substitution reactions. Computational modeling can predict the regioselectivity of these reactions by analyzing the electron density distribution in the rings.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Reaction | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Thioamide Hydrolysis | This compound + H₂O | 2-(2-Phenylphenoxy)acetamide + H₂S | -5.2 | -3.8 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific computational studies.

Kinetic modeling, often employing transition state theory, can provide rate constants for elementary reaction steps. nih.govfrontiersin.orgresearchgate.net This information is invaluable for understanding reaction mechanisms and for optimizing reaction conditions in synthetic applications.

Reactivity and Reaction Mechanisms of 2 2 Phenylphenoxy Ethanethioamide

Intrinsic Reactivity of the Thioamide Functional Group

The thioamide group, -C(=S)NH₂, is a sulfur analog of the amide group but exhibits significantly different and often enhanced reactivity. google.com This is largely due to the properties of sulfur, which is larger, less electronegative, and more polarizable than oxygen. nih.gov Consequently, thioamides have higher-energy Highest Occupied Molecular Orbitals (HOMO) and lower-energy Lowest Unoccupied Molecular Orbitals (LUMO) compared to their amide counterparts, making them more reactive toward both electrophiles and nucleophiles. archivepp.com

The thioamide functional group is ambident, meaning it possesses multiple reactive sites. The sulfur and nitrogen atoms, in particular, display a rich and varied chemical behavior, acting as both nucleophiles and electrophiles depending on the reaction conditions and reagents.

The sulfur atom is a key center of reactivity. Due to the lower electronegativity difference between carbon and sulfur compared to carbon and oxygen, the C=S bond is less polarized but more polarizable. nih.gov The sulfur atom possesses lone pairs of electrons, making it a soft nucleophilic center that readily attacks soft electrophiles. It is also the site of protonation in acidic media. mdpi.com Conversely, the carbon of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. The sulfur atom itself can also accept nucleophiles, a reactivity pattern not typically observed for the oxygen in amides. scbt.com

The nitrogen atom of a primary thioamide is also nucleophilic and can react with various electrophiles. scbt.com Its lone pair can participate in resonance with the C=S double bond, which imparts a significant rotational barrier to the C-N bond. nih.gov However, the N-H protons are more acidic than those in amides, allowing for deprotonation under basic conditions to form a potent nucleophile. nih.govarchivepp.com

| Atom | Behavior | Description | Typical Reactions |

|---|---|---|---|

| Sulfur (S) | Nucleophilic | Acts as a soft nucleophile due to its polarizability and lone pairs. It is the primary site for alkylation and protonation. mdpi.comnih.gov | Alkylation (S-alkylation), Acylation (S-acylation), Protonation |

| Electrophilic | Can accept nucleophiles, a distinct feature compared to amides. scbt.com | Reaction with certain strong nucleophiles | |

| Nitrogen (N) | Nucleophilic | The lone pair can attack electrophiles, though it is involved in resonance. scbt.com After deprotonation, it becomes a strong nucleophile. | Alkylation, Acylation, Cyclization reactions |

| Carbon (C of C=S) | Electrophilic | Susceptible to attack by nucleophiles, leading to addition or substitution reactions. | Hydrolysis, Aminolysis, Reaction with organometallics |

Thioamides can exist in two tautomeric forms: the thione form (A) and the thiol-imidic acid or "thiol" form (B). For simple thioamides like thioacetamide, the thione form is overwhelmingly dominant in both solution and the gas phase. nih.govaccelachem.com The equilibrium heavily favors the C=S double bond over the C=N double bond. nih.gov Despite its low concentration, the thiol tautomer can be involved in certain reactions, particularly when trapped by specific reagents.

Another key aspect of thioamide structure is cis-trans isomerization around the C-N bond. Like amides, the C-N bond has significant double-bond character due to resonance, leading to a substantial energy barrier for rotation. nih.gov This can result in the existence of stable cis and trans isomers. The energy barrier for this isomerization can be influenced by the steric bulk of the substituents on the carbon and nitrogen atoms. nih.gov

Influence of the 2-Phenylphenoxy Moiety on Reaction Pathways

The 2-phenylphenoxy group attached to the ethanethioamide unit exerts significant electronic and steric effects that modulate the reactivity of the molecule. This large, non-planar substituent influences reaction pathways at the thioamide group and is itself a site for potential chemical modification.

The 2-phenylphenoxy group is a biphenyl-ether substructure. Biphenyl (B1667301) itself is characterized by a twisted conformation, as a planar structure would induce significant steric repulsion between the ortho-hydrogens on the two rings. scbt.com This inherent non-planarity makes the 2-phenylphenoxy group a bulky substituent. This steric hindrance can impede the approach of reagents to the nearby thioamide functional group, potentially slowing down reaction rates or influencing stereochemical outcomes compared to less hindered thioamides. google.com

Electronically, the ether oxygen atom has a dual effect. It is strongly electron-withdrawing through induction but can act as an electron-donating group through resonance, where its lone pairs delocalize into the phenoxy ring. accelachem.com This electron-donating character increases the electron density at the ortho and para positions of the phenoxy ring. The entire 2-phenylphenoxy substituent has a net electron-withdrawing inductive effect on the adjacent ethanethioamide group, which can influence the acidity of the α-protons and the nucleophilicity of the thioamide sulfur and nitrogen.

The two aromatic rings of the 2-phenylphenoxy moiety are susceptible to electrophilic aromatic substitution, a class of reactions common to benzene (B151609) and its derivatives. nih.gov The position of substitution is directed by the existing substituents on each ring.

On the Phenoxy Ring: This ring is activated by the electron-donating resonance effect of the ether oxygen. The oxygen is an ortho, para-director. Since the para position is occupied by the ether linkage to the other ring, electrophilic attack is strongly directed to the two remaining ortho positions. The large phenyl group at the adjacent position (position 2) will provide significant steric hindrance, likely favoring substitution at the less hindered ortho position.

On the Phenyl Ring: This ring is substituted with an alkoxy group (the phenoxy group) and is therefore also activated towards electrophilic substitution. The phenoxy group acts as an ortho, para-director.

| Ring | Key Substituent | Electronic Effect | Directing Influence | Predicted Major Substitution Sites |

|---|---|---|---|---|

| Phenoxy Ring | -OAr (Ether) | Activating (Resonance) | ortho, para-director | Positions ortho to the ether oxygen |

| -C₆H₅ (Phenyl) | Deactivating (Inductive) | ortho, para-director | Steric hindrance is a major factor | |

| Phenyl Ring | -OC₆H₅ (Phenoxy) | Activating (Resonance) | ortho, para-director | Position para to the phenoxy group |

Reaction Types and Mechanistic Studies

While specific mechanistic studies for 2-(2-phenylphenoxy)ethanethioamide are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of thioamides and phenoxy acetamides. nih.govscbt.comsioc-journal.cn

The most direct synthesis of this compound would involve the thionation of its corresponding amide, 2-(2-phenylphenoxy)acetamide, likely using a reagent such as Lawesson's reagent or phosphorus pentasulfide. This reaction proceeds by replacing the carbonyl oxygen with sulfur.

Expected reactions involving the thioamide group include:

Hydrolysis: Under acidic or basic conditions, the thioamide can be hydrolyzed back to the corresponding carboxylic acid or amide, though often requiring harsher conditions than for a standard amide.

S-Alkylation: The nucleophilic sulfur atom can be readily alkylated with alkyl halides to form a thioimidate ester. This is often a key step in further synthetic transformations.

Reactions at the α-Carbon: The protons on the carbon adjacent to the thiocarbonyl (the α-carbon) are acidic and can be removed by a strong base. The resulting enethiolate can react with various electrophiles, allowing for functionalization at this position.

Cyclization Reactions: Given the presence of nucleophilic sulfur and nitrogen and an electrophilic carbon, thioamides are common precursors for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles. For example, reaction with an α-haloketone could lead to a Hantzsch-type thiazole (B1198619) synthesis.

The bulky 2-phenylphenoxy group would likely modulate the rates of these reactions through steric hindrance. For instance, the approach of a nucleophile to the thiocarbonyl carbon or a base to the α-protons might be slower compared to a less substituted thioamide.

Condensation and Cyclization Reactions

Thioamides are well-known precursors for the synthesis of sulfur-containing heterocycles through condensation and cyclization reactions. These reactions typically involve the nucleophilic character of the sulfur and nitrogen atoms of the thioamide group and their reaction with electrophilic partners.

For instance, thioamides can react with α-halocarbonyl compounds in Hantzsch-type syntheses to form thiazoles, a common scaffold in medicinal chemistry. google.com The reaction proceeds through initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. While specific examples with this compound are not documented, it is plausible that it could undergo similar reactions.

Furthermore, condensation reactions of thioamides with various bifunctional reagents can lead to a diverse array of heterocyclic systems. nih.gov For example, reactions with 1,3-dicarbonyl compounds or their equivalents could potentially yield thiophene (B33073) or pyrimidine (B1678525) derivatives, depending on the reaction conditions and the specific reagents employed. The bulky 2-phenylphenoxy group might influence the steric course of these reactions.

Redox Chemistry of the Thioamide Moiety

The thioamide functional group is redox-active and can undergo both oxidation and reduction. researchgate.net The oxidation of thioamides is a complex process that can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net

Oxidation: Mild oxidizing agents can convert thioamides into the corresponding amides. Stronger oxidants can lead to the formation of nitriles through the elimination of sulfur. researchgate.net Other possible oxidation products include disulfides and various sulfur-containing heterocycles like 1,2,4-thiadiazoles. researchgate.net The oxidation potential of a thioamide is significantly lower than that of the corresponding amide, making it more susceptible to electron transfer processes. nih.gov In the context of this compound, oxidation could potentially be employed to convert it back to the corresponding amide or to synthesize the nitrile derivative, 2-(2-phenylphenoxy)acetonitrile (B26393).

Reduction: The reduction of thioamides typically yields amines. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This reaction provides a synthetic route to primary and secondary amines from the corresponding thioamides.

Hydrolysis and Solvolysis Reactions

Thioamides can be hydrolyzed to the corresponding carboxylic acids or amides under acidic or basic conditions. unizin.org The rate of hydrolysis is generally faster than that of amides. Acid-catalyzed hydrolysis proceeds through protonation of the sulfur atom, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. The bulky 2-phenylphenoxy substituent in this compound might sterically hinder the approach of the nucleophile, potentially affecting the rate of hydrolysis compared to less substituted thioamides.

Solvolysis reactions with other nucleophiles, such as alcohols (alcoholysis), can lead to the formation of thionoesters or esters, depending on the reaction conditions and the subsequent workup.

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. chemistryforsustainability.org Thioamides are valuable components in various MCRs. chemistryforsustainability.orgnih.govorganic-chemistry.orgacs.org For example, the Biginelli and Ugi reactions can be adapted to use thioamides, leading to the synthesis of diverse heterocyclic libraries.

While no specific MCRs involving this compound have been reported, its thioamide functionality makes it a potential candidate for such reactions. An MCR strategy could be employed to introduce diversity by reacting this compound with an aldehyde and an isocyanide, for instance, to generate complex α-acylamino-thioamide derivatives. The use of elemental sulfur in MCRs is also a common method for the in-situ generation of thioamides, which then participate in further reactions. chemistryforsustainability.orgorganic-chemistry.orgorganic-chemistry.org

Regioselectivity and Stereoselectivity in Transformations

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of chemical reactions involving multifunctional molecules.

Regioselectivity: In reactions where there are two or more possible sites for a chemical transformation, regioselectivity refers to the preference for one site over the others. masterorganicchemistry.com For this compound, regioselectivity could be a factor in reactions such as electrophilic aromatic substitution on the phenyl or phenoxy rings. The directing effects of the existing substituents would govern the position of the incoming electrophile. In cyclization reactions, the regioselectivity would determine which atoms of the thioamide moiety and the reaction partner form the new ring. nih.govpku.edu.cnmdpi.comd-nb.info

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com If reactions involving this compound were to generate new chiral centers, the stereochemical outcome would be of interest. For example, in addition reactions to the C=S double bond or in cyclization reactions that form stereogenic centers, the facial selectivity of the attack would determine the resulting stereochemistry. The presence of the bulky 2-phenylphenoxy group could exert significant steric influence, potentially leading to high levels of diastereoselectivity in certain transformations. researchgate.net

Derivative Synthesis and Chemical Transformations of 2 2 Phenylphenoxy Ethanethioamide

Synthesis of Sulfur-Containing Heterocyclic Systems

The thioamide group is a versatile precursor for the synthesis of various sulfur-containing heterocycles. Its ambident nucleophilic character, with reactive sites at both the sulfur and nitrogen atoms, allows for cyclization reactions with appropriate electrophilic partners.

Thiazole (B1198619) and Thiazoline (B8809763) Ring Formation

Thiazole Synthesis:

The most prominent method for converting thioamides into thiazoles is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.combepls.com This reaction involves the condensation of a thioamide with an α-haloketone. researchgate.nettandfonline.com For 2-(2-Phenylphenoxy)ethanethioamide, the reaction would proceed by the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. A final dehydration step yields the substituted thiazole ring. chemhelpasap.comresearchgate.net This method is known for its simplicity and generally high yields. chemhelpasap.combepls.com

The reaction is versatile, allowing for the introduction of various substituents onto the thiazole ring depending on the choice of the α-haloketone.

Table 1: Hypothetical Synthesis of Thiazole Derivatives from this compound via Hantzsch Synthesis

| This compound | α-Haloketone Reactant | Hypothetical Thiazole Product |

| 2-Chloroacetone | 2-((2-Phenylphenoxy)methyl)-4-methylthiazole | |

| 2-Bromoacetophenone | 4-Phenyl-2-((2-phenylphenoxy)methyl)thiazole | |

| Ethyl bromopyruvate | Ethyl 2-((2-phenylphenoxy)methyl)thiazole-4-carboxylate |

Thiazoline Synthesis:

Thiazoline rings can also be synthesized from thioamides. A facile method involves a tandem S-alkylation-cyclodeamination reaction of thioamides with haloamines. rsc.org This reaction can be performed under mild, self-catalyzed conditions, often using water as a solvent, which aligns with green chemistry principles. rsc.orgrsc.org In this process, the thioamide is first S-alkylated by the haloamine, followed by an intramolecular cyclization with the elimination of ammonia (B1221849) to form the thiazoline ring.

Synthesis of Thio-functionalized Rings

The thioamide functional group can be utilized to construct other rings containing thio-functionality, such as thioethers. For example, thiols are known to be readily alkylated to form thioethers. researchgate.net While this typically refers to the reaction of a thiol (R-SH), the thioamide itself can undergo reactions that result in thio-functionalized cyclic structures. For instance, reactions with dihaloalkanes under appropriate conditions could potentially lead to the formation of larger heterocyclic rings incorporating the thioamide sulfur.

N-Substitution and S-Alkylation/Acylation Reactions of the Thioamide Group

The thioamide group possesses two nucleophilic centers, the nitrogen and the sulfur, which can react with electrophiles. The selectivity of these reactions (N- vs. S-attack) often depends on the nature of the electrophile and the reaction conditions.

S-Alkylation:

Alkylation of thioamides typically occurs at the sulfur atom, which is the more nucleophilic site. This S-alkylation reaction is a common transformation. rsc.orgtandfonline.com Treating this compound with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base would yield the corresponding S-alkylated product, known as a thioimidate. google.com This process transforms the thioamide into a different class of compound with altered reactivity, which can be a precursor for further synthetic modifications, such as conversion to esters. thieme-connect.com

N-Acylation and S-Acylation:

Acylation can occur at either the nitrogen or sulfur atom. S-acylation is the enzymatic or chemical addition of a fatty acid to a cysteine residue, a process also known as S-palmitoylation. google.comresearchgate.net In the context of thioamides, N-acylation is also a possible transformation. Recent methods have explored the chemoselective N-acylation of thioamides. rsc.orgrsc.org For instance, the use of N,N-Boc2-thioamides can facilitate esterification via selective N–C(S) bond cleavage under mild, transition-metal-free conditions. acs.org This suggests that by first protecting or modifying the nitrogen of this compound, selective acylation could be directed.

Table 2: Potential N- and S-Substitution Products of this compound

| Reaction Type | Electrophile | Hypothetical Product |

| S-Alkylation | Iodomethane | Methyl 2-(2-phenylphenoxy)ethanimidothioate |

| S-Alkylation | Benzyl Bromide | Benzyl 2-(2-phenylphenoxy)ethanimidothioate |

| N-Acylation | Acetyl Chloride | N-acetyl-2-(2-phenylphenoxy)ethanethioamide |

| S-Acylation | Benzoyl Chloride | S-benzoyl-2-(2-phenylphenoxy)ethanethioamide (Thioester) |

Modifications of the Phenylphenoxy Moiety

The aromatic rings of the phenylphenoxy group are susceptible to modification, primarily through electrophilic aromatic substitution. The alkyl chain also presents opportunities for functionalization.

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Rings

The phenylphenoxy group consists of two benzene (B151609) rings connected by an ether linkage. The ether oxygen is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). byjus.comtestbook.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. The unsubstituted phenyl ring can also undergo substitution, though it is less activated.

Common EAS reactions include:

Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group (-NO2), likely at the para position of the phenoxy ring due to sterics. byjus.comtestbook.com

Halogenation: Reaction with bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3 would lead to bromination of one or both aromatic rings. byjus.comtestbook.com

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions would also be directed to the ortho and para positions of the activated ring.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-(2-Phenylphenoxy)ethanethioamide

Direct experimental studies, characterization, and application-focused research on this compound are not extensively documented in current academic and patent literature. However, its chemical architecture allows for a summary of potential properties based on the well-documented characteristics of its components.

The Thioamide Group: Thioamides are recognized as important isosteres of amides in medicinal chemistry, often introduced into bioactive molecules to enhance stability, improve pharmacokinetic properties, or alter target affinity. chemrxiv.orgtandfonline.comchemrxiv.org They are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comnih.govnih.gov The thioamide functional group can also act as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, a property leveraged in the design of safer medications with enhanced efficacy. tandfonline.com Furthermore, thioamides are versatile synthons in organic chemistry, serving as key intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles. chemrxiv.orgresearchgate.net

The Biphenyl (B1667301) Ether Scaffold: The biphenyl ether moiety is a privileged structure in both medicinal and materials chemistry. In drug discovery, this scaffold is a core component of molecules designed as inhibitors for various enzymes and protein-protein interactions, such as sulfatases and transthyretin. nih.govrsc.orgnih.gov Its conformational flexibility is a key feature in the design of inhibitors that can adapt to target binding sites. nih.gov In materials science, polymers incorporating bulky side groups like phenylphenoxy, such as polyphosphazenes, have been investigated for their specific thermal transition behaviors and optical properties. acs.orgacs.org

Collectively, the structure of this compound suggests a molecule with potential for exploration in both therapeutic and material applications, inheriting the chemical reactivity of the thioamide and the structural and stability characteristics of the biphenyl ether group.

Identification of Knowledge Gaps and Untapped Research Avenues

The absence of direct research on this compound presents numerous knowledge gaps and, consequently, a wide array of untapped research opportunities.

Synthesis and Characterization: There is a clear need for the development and optimization of synthetic routes to produce this compound efficiently. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is required to establish its definitive structure and properties.

Medicinal Chemistry Exploration: The compound has not been screened for any biological activity. Based on its structural components, key untapped research avenues include:

Anticancer and Antimicrobial Assays: Evaluating its efficacy against various cancer cell lines and microbial pathogens. tandfonline.comnih.gov

Enzyme Inhibition Studies: Testing its potential as an inhibitor for enzymes like sulfatases or kinases, where the biphenyl ether moiety could serve as a recognition element. nih.govrsc.org

H₂S Donor Capabilities: Investigating whether it can function as a hydrogen sulfide donor and exploring its potential in developing cytoprotective or anti-inflammatory agents. tandfonline.com

Materials Science Applications: The potential of this compound as a monomer or additive in polymer chemistry is completely unexplored. Research could focus on synthesizing polymers containing this moiety to study their thermal, optical, and mechanical properties, potentially leading to new materials with unique characteristics. acs.org

Heterocyclic Synthesis: The thioamide group is a versatile precursor for heterocycles like thiazoles. mdpi.com Research into the cyclization reactions of this compound could yield novel, complex molecules with potential bioactivity.

| Research Area | Identified Knowledge Gap | Untapped Research Avenue |

|---|---|---|

| Synthetic Chemistry | No established synthetic protocol. | Development of efficient, scalable synthesis methods (e.g., Ullman ether synthesis followed by thionation). |

| Analytical Chemistry | Lack of spectroscopic and structural data. | Full characterization by NMR, IR, MS, and X-ray crystallography. |

| Medicinal Chemistry | No biological activity data available. | Screening for anticancer, antimicrobial, and enzyme inhibitory (sulfatase, kinase) activities. |

| Materials Science | Unexplored potential as a polymer building block. | Synthesis and characterization of polymers incorporating the molecule to create materials with novel properties. |

Broader Implications for Organic and Materials Chemistry

The study of this compound could have significant implications beyond the molecule itself. In organic chemistry , establishing its reactivity profile would provide valuable data on how the biphenyl ether structure influences the well-known reactions of the thioamide group. It could serve as a model compound for developing new synthetic methodologies and as a versatile building block for constructing more complex molecular libraries for drug discovery. researchgate.net

In materials chemistry , this compound represents a novel bifunctional monomer. The biphenyl ether portion offers rigidity and thermal stability, while the thioamide group provides a site for cross-linking, metal chelation, or further functionalization. nih.gov Polymers derived from this molecule could lead to advanced materials with tailored refractive indices, flame retardant properties, or specific surface functionalities for applications in optics, electronics, or biomedical devices. science.govresearchgate.net

Prospects for Advanced Synthetic Methodologies and Theoretical Studies

Future research should focus on advanced and efficient ways to synthesize this compound and its derivatives. Modern synthetic methods, such as palladium-catalyzed cross-coupling for the ether bond formation and the use of contemporary thionating agents (beyond Lawesson's reagent), could offer higher yields and better functional group tolerance. chemrxiv.org The development of one-pot procedures starting from simpler precursors would also be a valuable goal.

Theoretical and computational studies are crucial for bridging the current knowledge gap. acs.orgacs.orgfrontiersin.org

Density Functional Theory (DFT) calculations can predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures (NMR, IR), which would aid in its experimental characterization. nih.govnih.gov

Molecular docking simulations could be employed to screen for potential biological targets, predicting how the molecule might bind to the active sites of various enzymes or protein receptors. This would help prioritize and guide experimental screening efforts in drug discovery.

Quantum mechanics/molecular mechanics (QM/MM) studies could elucidate potential reaction mechanisms, particularly for its use as a synthon in heterocyclic chemistry.

| Field | Prospective Approach | Expected Outcome |

|---|---|---|

| Synthetic Methodology | Palladium-catalyzed C-O coupling; advanced thionation reagents. | High-yield, scalable, and environmentally benign synthetic routes. |

| Theoretical Chemistry | DFT calculations for structural and electronic properties. | Predicted geometries, vibrational frequencies, and NMR shifts to guide experiments. |

| Computational Biology | Molecular docking and dynamics simulations. | Identification of potential protein targets and prediction of binding affinities. |

Outlook on the Design of Chemically Related Molecular Architectures

The scaffold of this compound is a promising starting point for the design of new molecular architectures. Future design strategies could involve:

Systematic Substitution: Introducing various substituents (e.g., halogens, nitro, amino, or alkyl groups) onto the phenyl rings to modulate the electronic properties, solubility, and binding affinity of the molecule. This approach is common in the development of inhibitors for targets like sulfatases. nih.govrsc.org

Bioisosteric Replacement: Replacing the thioamide group with other functionalities (e.g., amide, sulfonamide, or reversed thioamide) to fine-tune biological activity and metabolic stability. nih.gov

Scaffold Hopping: Modifying the biphenyl ether core, for example by changing the ether linkage to a direct C-C bond (biphenyl), a methylene (B1212753) bridge, or a different heteroatom linker, to explore new conformational spaces and target interactions. nih.govmdpi.com

Development of Metal Complexes: Utilizing the thioamide's ability to chelate metals to design novel organometallic complexes with potential catalytic or therapeutic applications. nih.gov

By systematically exploring these design principles, it is possible to generate libraries of compounds derived from the this compound template. These new molecular architectures could lead to the discovery of potent and selective agents for therapeutic targets or advanced materials with novel functionalities, unlocking the untapped potential of this and related chemical structures. acs.orgresearchgate.net

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response data in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.